molecular formula C22H21NO5S B2866119 Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate CAS No. 304685-72-1

Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2866119
CAS No.: 304685-72-1
M. Wt: 411.47
InChI Key: AGSDTALXQXYYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method includes the reaction of 3,4-dimethoxybenzoic acid with phenylthiophene-3-carboxylic acid chloride in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to form the amide bond. The resulting product is then esterified using ethanol in the presence of an acid catalyst to yield the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

  • Industry: Its applications extend to the development of new materials and catalysts in industrial processes.

Comparison with Similar Compounds

Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3,4-dimethoxybenzoate: This compound lacks the thiophene ring and phenyl group, resulting in different chemical properties and biological activities.

  • Ethyl 2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a similar structure but with a different ring system, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups and structural elements, which contribute to its diverse range of applications and potential benefits.

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(25)19-16(14-8-6-5-7-9-14)13-29-21(19)23-20(24)15-10-11-17(26-2)18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSDTALXQXYYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.